Triphenylphosphine

Catalog No.
S606969
CAS No.
603-35-0
M.F
C18H15P
(C6H5)3P
(C6H5)3P
C18H15P
M. Wt
262.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine

CAS Number

603-35-0

Product Name

Triphenylphosphine

IUPAC Name

triphenylphosphane

Molecular Formula

C18H15P
(C6H5)3P
(C6H5)3P
C18H15P

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

RIOQSEWOXXDEQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Insoluble (NTP, 1992)
FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER
SOL IN CARBON TETRACHLORIDE
Solubility in water, mg/l at 25 °C: 0.09 (very poor)

Synonyms

EPCAT-P; JC 263; NSC 10; NSC 215203; P 100; P 100 (accelerator); PP 200; PP 360; PPH 3; TPP; Triphenylphosphane; Triphenylphosphide; Triphenylphosphine; Triphenylphosphorus; PPh3

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin and Significance:

Triphenylphosphine was first synthesized in the late 19th century []. Due to its unique properties, it has become a cornerstone in organic synthesis and organometallic chemistry. Its versatility as a ligand for transition metals and a nucleophilic reagent makes it invaluable for countless research endeavors [].


Molecular Structure Analysis

Triphenylphosphine boasts the formula P(C6H5)3, where C6H5 represents a phenyl group. The central phosphorus atom forms three covalent bonds with the phenyl groups, resulting in a pyramidal structure with a lone pair of electrons on the phosphorus []. This pyramidal geometry, with the phenyl groups arranged in a propeller-like fashion, minimizes steric hindrance and contributes to its effectiveness as a ligand [].


Chemical Reactions Analysis

Triphenylphosphine participates in various chemical reactions, including:

  • Synthesis:

    • The industrial preparation involves the reaction between phosphorus trichloride (PCl3), chlorobenzene (PhCl), and sodium (Na) []:

      PCl3 + 3 PhCl + 6 Na → PPh3 + 6 NaCl
    • Laboratory-scale synthesis utilizes phenylmagnesium bromide or phenyllithium to react with phosphorus trichloride [].

  • Ligand Formation:

    Triphenylphosphine readily donates its lone pair of electrons to form coordinate covalent bonds with transition metals. This ability makes it a valuable ligand in numerous organometallic catalysts [, ].

  • Nucleophilic Substitution:

    Ph3P acts as a nucleophile due to the presence of the lone pair on phosphorus. It can displace leaving groups in certain reactions [].


Physical And Chemical Properties Analysis

  • Melting Point: 80 °C []
  • Boiling Point: 377 °C []
  • Density: 1.1 g/cm³ []
  • Solubility:
    • Poorly soluble in water (very low mg/L) []
    • Soluble in non-polar organic solvents like benzene and diethyl ether []
  • Stability:
    • Relatively air-stable at room temperature []
    • Decomposes upon strong heating or exposure to strong oxidizing agents []

Triphenylphosphine presents several safety concerns:

  • Toxicity:
    • Mildly irritating to eyes, skin, and respiratory tract upon inhalation or ingestion [].
    • Harmful if swallowed (oral LD50 for rats: 700 mg/kg) [].
  • Flammability:
    • Combustible material that emits toxic fumes upon burning [].
    • Flash point: 182 °C [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator when handling triphenylphosphine [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care to prevent fires.
  • Wash hands thoroughly after handling.
  • Wittig reaction: Ph3P plays a crucial role in the Wittig reaction, a cornerstone in carbon-carbon bond formation. It reacts with aldehydes and ketones to form ylides, which further react with carbonyl compounds to generate alkenes with precise control over the double bond geometry .
  • Staudinger reduction: Ph3P serves as a key component in the Staudinger reduction, a method for converting azides to amines. It acts as a nucleophile, attacking the azide group and facilitating its reduction .
  • Heck reaction: Ph3P acts as a ligand in the palladium-catalyzed Heck reaction, enabling the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides .
  • Hydrophosphorylation: Ph3P participates in hydrophosphorylation reactions, where P-H bonds are added across unsaturated bonds. This allows for the introduction of phosphine groups into organic molecules .

Triphenylphosphine in Organometallic Chemistry

Beyond organic synthesis, triphenylphosphine finds extensive application in organometallic chemistry. Its ability to form complexes with various transition metals makes it a crucial ligand, stabilizing and influencing the reactivity of metal centers. Some prominent examples include:

  • Catalysis: Ph3P is a common ligand in homogeneous catalysis, where it forms complexes with transition metals that promote various chemical reactions. These reactions span diverse areas, including hydrogenation, hydroformylation, and polymerization .
  • Metallocene catalysts: Ph3P serves as a ligand in metallocene catalysts, a class of highly active and selective catalysts used in the production of polyolefins, essential components of many plastics.
  • Stabilizing agents: Ph3P can act as a stabilizing agent for reactive metal complexes, preventing them from undergoing unwanted decomposition reactions.

Triphenylphosphine in Other Research Areas

The applications of triphenylphosphine extend beyond organic synthesis and organometallic chemistry. Its unique properties make it valuable in other research areas, including:

  • Material science: Ph3P is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its ability to form complexes with various functional groups .
  • Medicinal chemistry: Ph3P serves as a building block in the synthesis of various bioactive molecules, including potential drugs and imaging agents. Its ability to target specific biological processes makes it a valuable tool for drug discovery .

Physical Description

Triphenyl phosphine appears as white crystals. (NTP, 1992)
DryPowder; OtherSolid, Liquid; PelletsLargeCrystals
ODOURLESS WHITE CRYSTALS.

Color/Form

MONOCLINIC PLATELETS OR PRISMS FROM ETHER
WHITE CRYSTALLINE SOLID

XLogP3

4.6

Boiling Point

greater than 680 °F at 760 mm Hg (NTP, 1992)
MORE THAN 360 °C
377 °C

Flash Point

356 °F (NTP, 1992)
180 °C OC.
182 °C c.c.

Density

1.194 at 77 °F (NTP, 1992)
1.075 @ 80 °C/4 °C
1.1 g/cm³

LogP

5.69 (LogP)
5.69

Odor

ODORLESS

Melting Point

176 °F (NTP, 1992)
80.0 °C
80.5 °C
80 °C

UNII

26D26OA393

Related CAS

6399-81-1 (hydrobromide)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (90.91%): May cause cancer [Danger Carcinogenicity];
H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 50 °C: 0.017

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

603-35-0
14126-32-0
14264-16-5
39319-11-4

Wikipedia

Triphenylphosphine

Methods of Manufacturing

REACTION OF PHENYLMAGNESIUM BROMIDE AND PHOSPHORUS TRICHLORIDE
FROM PHENYLMAGNESIUM BROMIDE & PHOSPHORUS TRICHLORIDE: PFEIFFER, PIETSCH, BER 37, 4621 (1904); SAUVAGE COMPT REND 139, 675 (1904); DODONON, MEDOX, BER 61, 910 (1928); DENNEY ET AL, J AM CHEM SOC 83, 1729 (1961).
BY A MODIFIED GRIGNARD SYNTHESIS.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Phosphine, triphenyl-: ACTIVE

Analytic Laboratory Methods

ANALYSIS OF FISH, SEA SEDIMENT, AND SEA WATER BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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